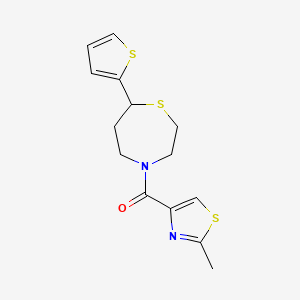
3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various fields. The compound features a benzofuran core linked to a quinoline sulfonamide moiety, suggesting it may exhibit diverse chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions::
- Initial Synthesis::
Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline via hydrogenation of quinoline in the presence of a palladium-on-carbon catalyst under high pressure.
Step 2: The 3,4-dihydroquinoline is then reacted with chlorosulfonic acid to yield 3,4-dihydroquinolin-1-sulfonyl chloride.
Step 3: This sulfonyl chloride is subsequently reacted with 4-aminobenzamide in the presence of a base, such as triethylamine, to form the sulfonyl-benzamide intermediate.
Step 4: Finally, this intermediate undergoes a condensation reaction with 2-carboxybenzofuran under mild heating to produce 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide.
The industrial synthesis follows the same basic steps but employs larger-scale equipment and optimized conditions for better yield and purity. Continuous flow reactors and automated purification systems are commonly used to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation::
The benzofuran and quinoline rings can undergo oxidation reactions, typically catalyzed by agents like potassium permanganate or chromium trioxide, producing quinone derivatives.
- Reduction::
Reduction reactions, especially using hydrogenation catalysts, can reduce nitro or carbonyl groups in the compound to amines or alcohols.
- Substitution::
Electrophilic aromatic substitution can occur at the benzofuran and benzamide rings, allowing introduction of various substituents like halogens or nitro groups.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Oxidation of the compound generally yields quinone derivatives.
Reduction results in amine or alcohol derivatives.
Substitution reactions introduce halogenated or nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry::
The compound serves as a model molecule in studying sulfonyl and benzofuran chemistry due to its unique structural properties.
Potential pharmaceutical applications include investigations as enzyme inhibitors or modulators, given the bioactive nature of sulfonyl and benzofuran-containing compounds.
Industrial applications could involve its use in materials science for developing specialized polymers or coatings.
Wirkmechanismus
Molecular Targets and Pathways::
The mechanism of action of 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is primarily determined by its interaction with specific biological targets, such as enzymes or receptors. The sulfonyl group often acts as a key functional group in binding to the active site of enzymes, while the benzofuran moiety may contribute to the compound's overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- 4-((4-oxo-2-thioxo-1,3-thiazolidin-3-yl)amino)benzenesulfonamide::
Unlike the compound , this molecule features a thiazolidine ring instead of quinoline, which impacts its biological activity.
- 3-(4-((2-oxo-2H-chromen-4-yl)amino)benzenesulfonamide::
This compound contains a chromen-4-yl group rather than a benzofuran, altering its interaction with biological targets.
- N-(2-benzofuranylcarbonyl)-N'-(4-sulfamoylphenyl)thiourea::
This compound includes a thiourea linkage, which differentiates its chemical behavior and applications.
Unique Properties
The combination of the sulfonyl-quinoline structure with the benzofuran core makes 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide unique compared to the similar compounds listed. Its distinct structural attributes may confer unique reactivity and biological activity, particularly in the context of its use in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c26-24(29)23-22(19-8-2-4-10-21(19)33-23)27-25(30)17-11-13-18(14-12-17)34(31,32)28-15-5-7-16-6-1-3-9-20(16)28/h1-4,6,8-14H,5,7,15H2,(H2,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHMIZKZAMHGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)
![N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2933252.png)


![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)

![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B2933263.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)

![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)

